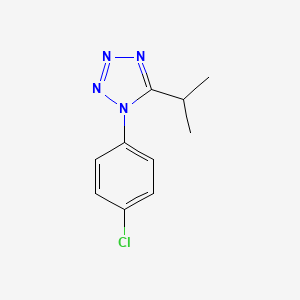
1-(4-氯苯基)-5-异丙基-1H-1,2,3,4-四唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole is a heterocyclic compound featuring a tetraazole ring substituted with a 4-chlorophenyl group and an isopropyl group
科学研究应用
1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to interact with various biological targets . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting their interaction with specific targets in these pathogens .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
For example, some pyrazole derivatives have shown to inhibit mitochondrial respiration, which is a crucial pathway for energy production in cells .
Pharmacokinetics
For instance, some pyrazole derivatives have shown good absorption, metabolism, and excretion, and the ability to cross the blood-brain barrier .
Result of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting their potential to inhibit the growth of these pathogens .
Action Environment
For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities under different environmental conditions .
生化分析
Biochemical Properties
It is known that similar compounds, such as paclobutrazol, have growth-regulating properties mediated by changes in the levels of important plant hormones
Cellular Effects
Related compounds have been shown to affect various types of cells and cellular processes
Molecular Mechanism
A compound named CPPI has been reported to inhibit androgen-independent AR nuclear localization in CRPC cells
Metabolic Pathways
Ddt, a similar compound, is known to be metabolized very slowly by animals and is deposited and stored in the fatty tissues
准备方法
The synthesis of 1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which then undergoes cyclization in the presence of a base to yield the desired tetraazole compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
化学反应分析
1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetraazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-tetrazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-5-methyl-1H-tetrazole: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
1-(4-Bromophenyl)-5-isopropyl-1H-tetrazole: Substitution of chlorine with bromine can alter the compound’s reactivity and interaction with biological targets.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)10-12-13-14-15(10)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKEJKMQNULII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2463775.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2463777.png)
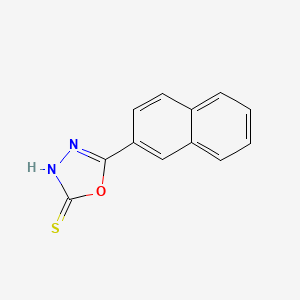
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2463781.png)
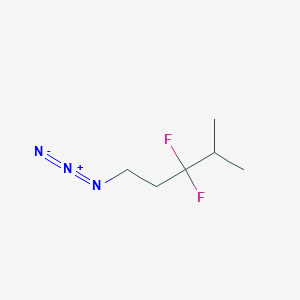
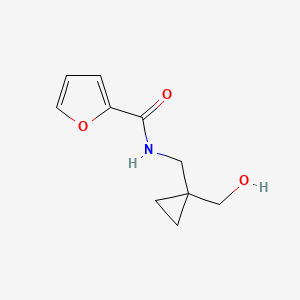
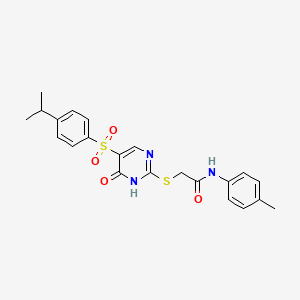
![1-(4-Chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2463788.png)
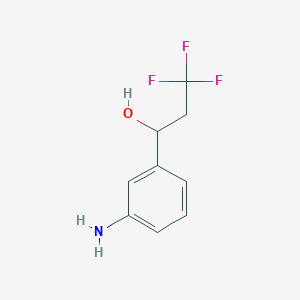
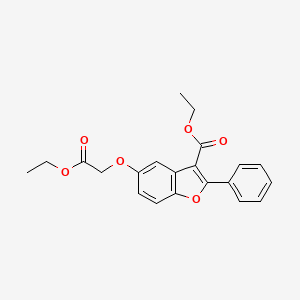
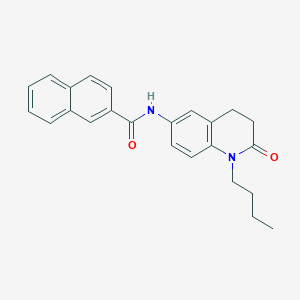
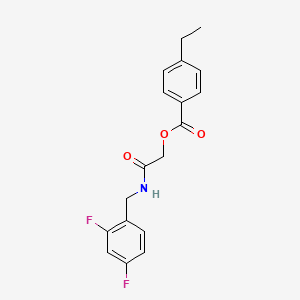
![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)
![1-(4-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2463798.png)
